molecular formula C17H19ClN2O2S B1241813 UC10 CAS No. 172998-57-1

UC10

Cat. No.: B1241813
CAS No.: 172998-57-1
M. Wt: 350.9 g/mol
InChI Key: PLGIIOKXCKDKEU-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UC10 is a compound known for its role as a nonnucleoside inhibitor of HIV-1 reverse transcriptase. It has been studied for its potential clinical importance in treating HIV infections. The compound is part of a class of carboxanilides, which are known for their ability to inhibit the reverse transcriptase enzyme, a crucial component in the replication of the HIV virus .

Preparation Methods

The synthesis of UC10 involves the preparation of carboxanilide derivatives. The synthetic route typically includes the reaction of aniline derivatives with carboxylic acid derivatives under specific conditions to form the carboxanilide structure.

Chemical Reactions Analysis

UC10 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

UC10 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its notable applications include:

Mechanism of Action

UC10 exerts its effects by inhibiting the HIV-1 reverse transcriptase enzyme. It binds to the enzyme at a site distinct from the active site, causing a conformational change that reduces the enzyme’s activity. This inhibition prevents the replication of the HIV virus, thereby reducing the viral load in infected individuals. The molecular targets of this compound include specific amino acid residues in the reverse transcriptase enzyme, which are crucial for its binding and inhibitory action .

Comparison with Similar Compounds

UC10 is part of a class of compounds known as carboxanilides, which include other inhibitors like UC38, UC84, and UC781. These compounds share a similar mechanism of action but differ in their potency and resistance profiles. For example:

This compound’s uniqueness lies in its specific binding mode and the conformational changes it induces in the reverse transcriptase enzyme, which differ slightly from other carboxanilides.

Properties

CAS No.

172998-57-1

Molecular Formula

C17H19ClN2O2S

Molecular Weight

350.9 g/mol

IUPAC Name

N-[4-chloro-3-[(E)-(2-methylpropan-2-yl)oxyiminomethyl]phenyl]-2-methylfuran-3-carbothioamide

InChI

InChI=1S/C17H19ClN2O2S/c1-11-14(7-8-21-11)16(23)20-13-5-6-15(18)12(9-13)10-19-22-17(2,3)4/h5-10H,1-4H3,(H,20,23)/b19-10+

InChI Key

PLGIIOKXCKDKEU-VXLYETTFSA-N

SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C

Isomeric SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)/C=N/OC(C)(C)C

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C=NOC(C)(C)C

Key on ui other cas no.

172998-57-1

Synonyms

N-((4-chloro-3-((1,1-dimethylethoxy)imino)methyl)phenyl)-3-furancarbothiamide
UC 10
UC-10

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.